molecular formula C11H12BrNO2 B12536470 2-Amino-7-bromo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid

2-Amino-7-bromo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid

Cat. No.: B12536470
M. Wt: 270.12 g/mol
InChI Key: KUEQITHPTZKVLM-UHFFFAOYSA-N
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Description

2-Amino-7-bromo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and a carboxylic acid group attached to a tetrahydro-naphthalene ring system. Its distinct chemical properties make it a subject of interest in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-bromo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 1,2,3,4-tetrahydro-naphthalene followed by the introduction of an amino group through nucleophilic substitution. The carboxylic acid group can be introduced via oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, controlled bromination, and efficient purification processes are employed to scale up the synthesis for commercial applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Amino-7-bromo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-Amino-7-bromo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    2-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

    7-Bromo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid:

Uniqueness: The presence of both the amino group and the bromine atom in 2-Amino-7-bromo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid makes it unique, providing a combination of reactivity and binding properties that are not found in its analogs. This uniqueness enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

2-amino-7-bromo-3,4-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C11H12BrNO2/c12-9-2-1-7-3-4-11(13,10(14)15)6-8(7)5-9/h1-2,5H,3-4,6,13H2,(H,14,15)

InChI Key

KUEQITHPTZKVLM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2=C1C=CC(=C2)Br)(C(=O)O)N

Origin of Product

United States

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